Effusanin E
CAS No.: 76470-15-0
Cat. No.: VC0191162
Molecular Formula: C20H28O6
Molecular Weight: 364.43
* For research use only. Not for human or veterinary use.

CAS No. | 76470-15-0 |
---|---|
Molecular Formula | C20H28O6 |
Molecular Weight | 364.43 |
IUPAC Name | (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Standard InChI | InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1 |
SMILES | CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Chemical Properties and Structure
Effusanin E is characterized by the following chemical properties:
Property | Value |
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Chemical Formula | C₂₀H₂₈O₆ |
Molecular Weight | 364.43 |
CAS Number | 76470-15-0 |
Physical State | Solid |
The chemical structure of Effusanin E was determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits a complex diterpenoid structure with multiple functional groups . Spectroscopic data for Effusanin E includes:
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Positive ESI MS m/z: 387.1 [M+Na]⁺
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¹H NMR data (400 MHz, DMSO-d₆): Characteristic signals at δ 6.36 (1H, s, OH-7), 6.06 (1H, d, J = 10.3 Hz, OH-6), 5.78 (1H, s, H-17a), 5.50 (1H, s, H-17b), and other specific resonances that confirm its structure
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¹³C NMR data showing characteristic carbon signals corresponding to the diterpenoid skeleton
The structural elucidation confirms that Effusanin E belongs to the ent-kaurane diterpenoid class of natural products, which are known for their diverse biological activities.
Source and Extraction
Effusanin E is primarily isolated from Rabdosia serra, a plant belonging to the Lamiaceae family that has been traditionally used in Chinese herbal medicine. The plant is native to certain regions in China and has been cultivated for its medicinal properties .
The extraction and purification of Effusanin E involves several chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed for the isolation and identification of Effusanin E from plant extracts . The compound ranks second in abundance among the constituents of R. serra, making it one of the main bioactive components of this medicinal plant .
Biological Activities
Effusanin E exhibits a range of biological activities that make it a compound of significant research interest. These activities include:
Anti-inflammatory Activity
Effusanin E has demonstrated anti-inflammatory properties, which are believed to be related to its ability to inhibit the NF-κB signaling pathway and COX-2 expression . These anti-inflammatory effects may contribute to its potential therapeutic applications beyond cancer treatment.
Mechanism of Action
The anticancer activity of Effusanin E involves multiple molecular mechanisms, with the inhibition of NF-κB signaling and COX-2 expression being the most well-characterized pathways.
Effects on NF-κB Signaling
Effusanin E has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer progression. Specifically, Effusanin E:
These effects on NF-κB signaling contribute significantly to the anticancer and anti-inflammatory activities of Effusanin E.
Effects on COX-2 Expression
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in inflammation and carcinogenesis. Effusanin E has been demonstrated to:
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Potentially reduce the need for synthetic COX-2 inhibitors like celecoxib, which are associated with cardiovascular side effects
The inhibition of COX-2 expression represents another important mechanism through which Effusanin E exerts its anticancer effects.
Induction of Apoptosis
Effusanin E induces apoptosis (programmed cell death) in NPC cells. The apoptotic effect of Effusanin E is evidenced by:
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Increased percentage of apoptotic NPC cells from approximately 0.8% to 20.3% in CNE1 cells, and from 0.0% to 20.2% in CNE2 cells after treatment with Effusanin E at concentrations up to 250 μM
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Induction of the cleavage of PARP, caspase-3, and caspase-9 proteins
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Decreased expression of pro-caspase-3/9 and PARP with concurrent increased expression of their cleaved forms
These findings indicate that Effusanin E promotes apoptosis through the activation of caspase-dependent pathways.
Research Findings
In Vitro Studies
Extensive in vitro studies have been conducted to evaluate the effects of Effusanin E on NPC cells. Key findings include:
Morphological Changes
Treatment with Effusanin E induces notable morphological changes in NPC cells. After 24 hours of treatment, cells become round, shrunken, and detached from adjacent cells—characteristics consistent with cells undergoing apoptosis .
Colony Formation
Long-term effects of Effusanin E on NPC cell proliferation were assessed using colony formation assays. Treatment with Effusanin E at concentrations ranging from 3.1 to 25.0 μM resulted in a dose-dependent reduction in both colony size and number .
Interaction with Other Compounds
The effects of Effusanin E were evaluated in combination with other compounds that modulate NF-κB and COX-2 signaling:
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Pretreatment with celecoxib (a COX-2 inhibitor) or ammonium pyrrolidinedithiocarbamate (PDTC, an NF-κB inhibitor) had an additive effect on Effusanin E-mediated inhibition of proliferation
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Pretreatment with lipopolysaccharides (LPS, an activator of NF-κB/COX-2) abrogated the Effusanin E-mediated inhibition of proliferation
These findings further support the involvement of NF-κB and COX-2 signaling in the anticancer effects of Effusanin E.
In Vivo Studies
The anticancer activity of Effusanin E has also been evaluated in vivo using xenograft mouse models. Key findings include:
Tumor Growth Inhibition
Effusanin E significantly suppressed tumor growth in xenograft mouse models. Mice treated with Effusanin E exhibited smaller and lighter tumors compared to control mice .
Molecular Changes in Tumor Tissue
Analysis of tumor tissue from Effusanin E-treated mice revealed:
These in vivo findings are consistent with the results obtained from cell-based studies, providing further support for the proposed mechanisms of action of Effusanin E.
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